Biochemical DYRK1A Inhibition Potency
While AZ191 is a potent DYRK1B inhibitor (IC50 = 17 nM), its selectivity for DYRK1B over DYRK1A is approximately 5-fold [1]. In contrast, DYRKs-IN-2 demonstrates balanced, high-potency inhibition of both isoforms. Vendor datasheets report DYRKs-IN-2 IC50 values of 12.8 nM for DYRK1A and 30.6 nM for DYRK1B [2]; alternative assays report values as low as 5 nM and 9 nM, respectively . This means DYRKs-IN-2 achieves a DYRK1A IC50 that is at least 4-fold lower (more potent) than the estimated DYRK1A IC50 of AZ191 (~85 nM, derived from 17 nM DYRK1B IC50 and 5-fold selectivity). This balanced, dual-inhibitory profile is advantageous for studies requiring concurrent blockade of both DYRK1A and DYRK1B signaling.
| Evidence Dimension | Inhibitory potency (IC50) against DYRK1A and DYRK1B |
|---|---|
| Target Compound Data | DYRK1A IC50: 5-12.8 nM; DYRK1B IC50: 9-30.6 nM [2] |
| Comparator Or Baseline | AZ191: DYRK1B IC50 = 17 nM; DYRK1A IC50 ≈ 85 nM (5-fold selectivity) [1] |
| Quantified Difference | DYRKs-IN-2 DYRK1A IC50 is ~4- to 17-fold lower than AZ191; DYRK1B IC50 is comparable or slightly less potent depending on assay source |
| Conditions | Cell-free kinase assays (ATP competitive). Variations in reported IC50 values for DYRKs-IN-2 reflect differences in vendor assay protocols (ATP concentration, substrate). |
Why This Matters
Researchers requiring potent inhibition of both DYRK1A and DYRK1B at low nanomolar concentrations should select DYRKs-IN-2 over the DYRK1B-preferential tool AZ191.
- [1] Chemical Probes Portal. Probe AZ191. View Source
- [2] MedChemExpress. DYRKs-IN-2. Product Datasheet. View Source
